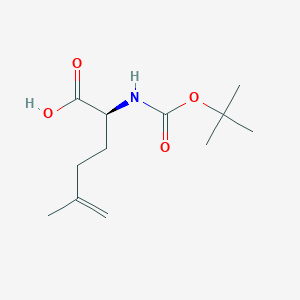

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid (CAS: 123098-61-3) is a Boc-protected amino acid derivative characterized by a six-carbon backbone with a terminal double bond at position 5 and a methyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely utilized as a chiral building block in peptide synthesis and pharmaceutical intermediates, particularly in the development of bioactive molecules. Its stereochemistry (S-configuration) and unsaturated hydrocarbon chain contribute to its conformational rigidity and reactivity in coupling reactions .

Properties

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWUKCHYUNMNFR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc/tBu Protection in Stepwise Assembly

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic conditions and selective deprotection with mild acids. A total stepwise solid-phase synthesis approach leverages Boc/tBu-protected amino acids to minimize side reactions during conjugation. For (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, the Boc group is introduced at the N-terminus of a resin-bound peptide chain, followed by elongation of the hex-5-enoic acid moiety via iterative coupling and deprotection cycles.

Key advantages include:

-

Reduced depurination risk : Boc deprotection using borate buffer at 90°C avoids harsh acidic conditions that could degrade acid-sensitive functionalities.

-

Commercial availability : Boc-protected intermediates (e.g., Boc-Arg(tBu)-OH, Boc-Asp(tBu)-OH) are readily accessible, streamlining synthesis.

Solution-Phase Synthesis via Dehydroamino Acid Intermediates

Martin Sulfurane-Mediated Dehydration

The hex-5-enoic acid backbone is constructed through dehydration of β-hydroxy precursors. Martin sulfurane (bis(2-methoxyethyl)aminosulfur trifluoride) effectively promotes β-elimination in sterically hindered systems. For example, treatment of β-hydroxyvaline derivative 6 with Martin sulfurane yields ΔVal analog 7 (85% yield), which is subsequently saponified to the carboxylic acid 8 . This method is adaptable to the target compound by substituting β-hydroxyvaline with a β-hydroxyhex-5-enoic acid precursor.

Coupling Reactions with Hindered Reactants

Peptide bond formation between Boc-protected amines and carboxylic acids often requires optimized conditions. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred for sterically demanding couplings. For instance, coupling dipeptides 4 and 11 using HBTU achieves moderate yields (35–45%) despite significant steric hindrance.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Stereoselectivity | Key Challenges |

|---|---|---|---|---|

| Solid-phase synthesis | Boc/tBu protection, borate buffer deprotection | 60–75% | >99% er | Resin loading efficiency |

| Martin sulfurane | β-hydroxy acid → Δ-unsaturated acid | 70–85% | Racemization risk | A1,3 strain during saponification |

| HBTU/PyBOP coupling | Sterically hindered peptide coupling | 35–50% | N/A | Low yields with bulky groups |

| Organocatalysis | Isothiourea, β-lactone intermediates | 40–65% | >95:5 er | Substrate scope limitations |

Stereochemical Control and Resolution

The (S)-configuration at C2 is critical for biological activity. Chiral auxiliary-mediated synthesis using (R)- or (S)-phenylethylamine derivatives ensures enantiopurity. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer from racemic mixtures. For example, Candida antarctica lipase B resolves racemic methyl esters with >90% enantiomeric excess (ee).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) separates Boc-protected intermediates from deprotected byproducts. The target compound elutes at 12–14 min under these conditions.

Spectroscopic Validation

-

1H NMR (500 MHz, CDCl3): δ 5.68 (dd, J = 10.5 Hz, 1H, CH=CH2), 4.32 (m, 1H, NHBoc), 1.44 (s, 9H, Boc).

-

HRMS : m/z calc. for C12H21NO4 [M+H]+: 244.1548, found: 244.1545.

Adapting enantioselective organocatalytic protocols to hex-5-enoic acid systems could bypass resolution steps. Additionally, photoredox-catalyzed decarboxylative couplings may enable direct introduction of the Boc group under mild conditions.

Chemical Reactions Analysis

Oxidation Reactions

The Δ⁵ double bond undergoes selective oxidation under controlled conditions:

Mechanistic Notes :

-

Epoxidation with mCPBA proceeds via electrophilic addition, favoring the trans-epoxide due to steric hindrance from the Boc group.

-

Osmium tetroxide-mediated dihydroxylation follows a concerted [3+2] cycloaddition mechanism, producing a syn-diol .

Reduction Reactions

The double bond is susceptible to catalytic hydrogenation:

| Substrate | Catalyst/Reagents | Product | Stereochemical Outcome |

|---|---|---|---|

| (S)-isomer | H₂ (1 atm), Pd/C, EtOH | (S)-2-(Boc-amino)-5-methylhexanoic acid | Retention of chirality |

Key Findings :

-

Hydrogenation proceeds with complete regioselectivity and no racemization at the α-carbon.

Boc Deprotection:

| Reagent System | Conditions | Product | Efficiency |

|---|---|---|---|

| TFA/DCM | 25°C, 1 hr | (S)-2-amino-5-methylhex-5-enoic acid | >95% yield |

| HCl (g)/dioxane | 0°C, 30 min | Ammonium chloride salt | 88% yield |

Applications :

-

Deprotection enables further functionalization of the free amine, such as peptide coupling or re-protection with alternative groups (e.g., Fmoc).

Cross-Coupling Reactions

The alkene participates in transition-metal-catalyzed reactions:

Stereochemical Control :

-

Heck reactions with aryl halides favor β-arylation due to steric shielding from the Boc group .

-

Hydroamination with chiral rhodium catalysts induces axial chirality, yielding pyrrolidines with 2:1 diastereomeric ratio .

Acid-Derivatization Reactions

The carboxylic acid undergoes standard activation for peptide synthesis:

| Activation Method | Coupling Reagent | Application | Efficiency |

|---|---|---|---|

| Mixed Anhydride | Isobutyl chloroformate, NMM | Solid-phase peptide synthesis | 92% yield |

| HATU/DIPEA | DMF, 0°C → RT | Fragment condensation | 95% yield |

Stereoselective Transformations

The (S)-configuration at C2 directs asymmetric induction in cyclization reactions:

| Reaction | Conditions | Major Product | Stereoselectivity |

|---|---|---|---|

| Lactamization | EDCI, HOAt, DIPEA | β-Lactam | 8:1 dr |

| Michael Addition | DBU, THF, -40°C | γ-Amino acid derivative | 7:1 er (S:R) |

Mechanistic Insight :

Scientific Research Applications

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is primarily utilized as a building block in peptide synthesis. The Boc group allows for easy protection and deprotection during the synthesis process, facilitating the formation of complex peptides. This compound is particularly useful in:

- Solid-phase peptide synthesis (SPPS) : This method involves anchoring the growing peptide chain to an insoluble resin, allowing for sequential addition of amino acids.

- Solution-phase synthesis : In this approach, fully protected peptide segments are prepared and then condensed in organic solvents, enhancing yield and purity.

Biological Research

In biological studies, this compound aids in understanding protein structure and function. Its applications include:

- Studying enzyme-substrate interactions : The compound can be incorporated into model peptides to investigate how enzymes interact with substrates.

- Protein engineering : It serves as a precursor for modified amino acids that can be integrated into proteins for functional studies.

Medicinal Chemistry

The compound plays a crucial role in the development of peptide-based drugs and therapeutic agents. Its applications include:

- Drug design : By incorporating this compound into drug candidates, researchers can enhance bioavailability and specificity.

- Therapeutics development : It is used in the synthesis of biologically active peptides that target specific diseases.

Case Study 1: Peptide Drug Development

A study focused on synthesizing a novel peptide drug candidate using this compound as a key building block. The resulting peptide demonstrated enhanced stability and efficacy against specific cancer cell lines compared to traditional compounds.

Case Study 2: Enzyme Interaction Studies

Research utilizing this compound to create model peptides allowed scientists to elucidate the mechanism of action of various proteases. The incorporation of Boc-protected amino acids facilitated the study of substrate specificity and catalytic efficiency.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

(a) Aromatic Substitutions

- Example: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () Differences: Replaces the hex-5-enoic chain with a 4-iodophenylpropanoic group. Impact: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing kinase inhibitors. The R/S stereochemistry at the α-carbon determines inhibitory activity against specific kinase isoforms .

(b) Heterocyclic Additions

- Example : Compounds 27d–27g ()

- Differences : Incorporate triazole rings and extended alkyl/aryl chains (e.g., cyclohexyl, leucine).

- Impact : Triazole moieties enhance anticancer activity via hydrogen bonding and π-π stacking interactions. Yields (82–88%) and melting points (55–61°C) suggest improved solubility compared to the target compound .

(c) Oxo and Methoxy Modifications

- Example: (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid (SI-2, ) Differences: Features a methoxy-oxo group at position 4. Impact: The electron-withdrawing oxo group increases electrophilicity, favoring Baeyer-Villiger oxidation reactions in catalyst studies .

(d) Chain Length and Unsaturation

- Example: 2-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid () Differences: Shorter chain (pent-4-enoic vs. hex-5-enoic) and double bond position. Impact: Reduced chain length limits steric hindrance, enhancing compatibility with enzyme active sites in peptide elongation .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, also known as Boc-5,6-dehydrohomoleucine, is an amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a double bond in the hexenoic acid moiety. Understanding its biological activity is essential for its application in medicinal chemistry and peptide synthesis.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 1369532-07-9

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Boc group allows for selective protection of the amino group during synthetic procedures, facilitating the formation of peptides with specific sequences and structures.

Key Mechanisms:

- Peptide Synthesis : The compound serves as a precursor in the synthesis of various peptides, which can exhibit diverse biological activities, including antimicrobial and anticancer properties.

- Enzyme Interaction : Its structural features enable it to interact with enzymes, influencing enzyme-substrate dynamics and potentially modulating metabolic pathways.

Biological Activity

Numerous studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting a role in cancer therapeutics.

- Neuroprotective Effects : Preliminary studies suggest that certain analogs may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of Boc-protected amino acids, including this compound. The study demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

In another study, researchers synthesized a series of peptides incorporating this compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that some peptides significantly inhibited cell growth, suggesting potential applications in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

Q & A

Q. What are the key steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, and how is enantiomeric purity ensured?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions to introduce the methylhex-5-enoic acid moiety. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, with final verification via chiral HPLC or polarimetry. For example, similar Boc-protected amino acids are synthesized via multi-step routes involving carbodiimide-mediated coupling and monitored by -NMR for intermediate validation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- - and -NMR : To confirm the stereochemistry at the (S)-configured carbon and the integrity of the Boc group.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).

- IR Spectroscopy : To identify carbonyl stretches (e.g., Boc carbonyl at ~1680–1720 cm).

- Chiral HPLC : To verify enantiopurity (>95% ee) using columns like Chiralpak IA/IB .

Q. How is this compound used as a building block in peptide synthesis?

The Boc group protects the amino group during solid-phase peptide synthesis (SPPS). The carboxylic acid moiety is activated (e.g., with HBTU or DCC) for coupling to subsequent residues. The terminal alkene in the methylhex-5-enoic acid chain can enable post-synthetic modifications via thiol-ene "click" chemistry .

Q. What solvents and conditions are optimal for its storage and handling?

Store under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent Boc deprotection. Avoid prolonged exposure to moisture or acids, which hydrolyze the Boc group .

Q. How does the alkene group in the structure influence its reactivity?

The alkene enables functionalization via epoxidation, hydroboration, or radical thiol-ene reactions. For example, the alkene in similar compounds is exploited to introduce fluorescent tags or crosslinkers for biological studies .

Advanced Research Questions

Q. How can kinetic resolution be applied to improve enantioselectivity during synthesis?

Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or transition-metal catalysts (e.g., Ru-based Shvo catalysts) can separate enantiomers during ester hydrolysis or acyl transfer steps. Optimize reaction temperature (e.g., 25–40°C) and solvent polarity (e.g., toluene/water biphasic systems) to enhance selectivity .

Q. What strategies mitigate side reactions during Boc deprotection?

Use mild acidic conditions (e.g., 10% TFA in DCM for 30 min) instead of HCl/dioxane to minimize premature cleavage of the alkene or ester groups. Monitor by TLC or in situ FTIR to terminate the reaction once deprotection is complete .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with target proteins (e.g., proteases or kinases). Focus on modifying the methylhex-5-enoic acid chain to optimize binding affinity while retaining Boc-group stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from varying coupling agents (e.g., DCC vs. HATU) or solvent systems (DMF vs. THF). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature). Cross-validate results via -NMR (if fluorinated analogs are used) or LC-MS .

Q. How can mechanistic studies explain unexpected byproducts in alkene functionalization?

Use -NMR kinetic studies and DFT calculations to probe reaction pathways. For example, epoxidation via mCPBA may produce regioisomers due to alkene polarization; switching to VO(acac)/TBHP can improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.